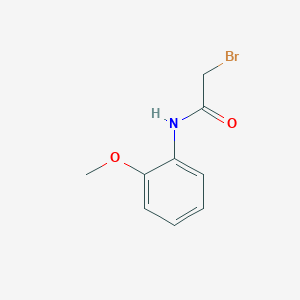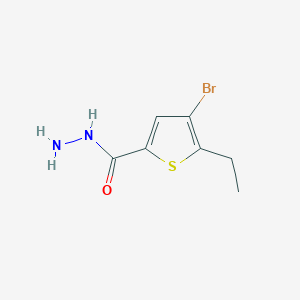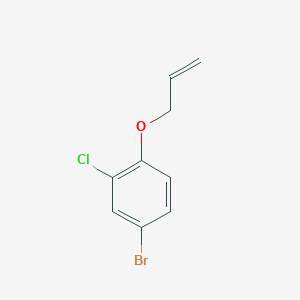
2-bromo-N-(2-methoxyphenyl)acetamide
Übersicht
Beschreibung
2-bromo-N-(2-methoxyphenyl)acetamide is a chemical compound with the CAS Number: 32428-69-6 . It has a molecular weight of 244.09 and its IUPAC name is 2-bromo-N-(2-methoxyphenyl)acetamide . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of 2-bromo-N-(2-methoxyphenyl)acetamide can be represented by the InChI code: 1S/C9H10BrNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) . This indicates that the compound contains a bromine atom attached to an acetamide group, which is further connected to a methoxyphenyl group .Physical And Chemical Properties Analysis
2-bromo-N-(2-methoxyphenyl)acetamide is a solid or liquid at room temperature . The compound’s exact physical and chemical properties, such as its melting point, boiling point, and solubility, are not specified in the available sources .Wissenschaftliche Forschungsanwendungen
Synthesis of Vicinal Haloethers
2-Bromo-N-(2-methoxyphenyl)acetamide can be used in the synthesis of vicinal haloethers, which are compounds with adjacent halogen and ether groups. These haloethers serve as valuable intermediates in organic synthesis, allowing for the creation of complex molecules through nucleophilic substitution reactions .
Building Blocks in Organic Synthesis
Due to its reactive bromine atom, this compound can act as a building block in organic synthesis. It can be transformed into various functional derivatives, which are essential for constructing the skeleton structures of drugs and natural products .
Pharmaceutical Research
Phenoxy acetamide derivatives, including 2-bromo-N-(2-methoxyphenyl)acetamide, have been studied for their potential therapeutic applications. They can be used to synthesize new pharmaceuticals or improve the processes by which existing pharmaceuticals are made .
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized to study molecular interactions based on its molecular structure with triggered functional groups. This helps in understanding the effects of synthetic, semi-synthetic, and natural biologically active substances .
Chemical Diversity Studies
The chemical diversity of phenoxy acetamide and its derivatives is of interest from a biological and industrial perspective. Researchers can design new derivatives of phenoxy acetamide that are safe and effective, enhancing the quality of life .
Computational Chemistry Applications
Computational chemistry applications can use 2-bromo-N-(2-methoxyphenyl)acetamide to model and predict the behavior of new drug candidates. This helps in the preclinical stage of drug development to assess safety and efficacy .
Difunctionalization Reactions
This compound can participate in difunctionalization reactions, which are strategies to increase molecular complexity from simple feedstocks. Such reactions are crucial for rapidly generating diverse molecular architectures in pharmaceuticals .
NMR Spectroscopy Studies
The structure of 2-bromo-N-(2-methoxyphenyl)acetamide can be confirmed by 1H and 13C-NMR spectroscopy. This makes it an important standard or reference compound in NMR spectroscopic studies to understand the structural aspects of similar compounds .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-bromo-N-(2-methoxyphenyl)acetamide are currently unknown This compound is relatively new and not much research has been done on its specific targets
Biochemical Pathways
The biochemical pathways affected by 2-bromo-N-(2-methoxyphenyl)acetamide are currently unknown It is possible that the compound could affect multiple pathways, leading to a variety of downstream effects
Result of Action
The molecular and cellular effects of 2-bromo-N-(2-methoxyphenyl)acetamide’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-bromo-N-(2-methoxyphenyl)acetamide . These factors could include pH, temperature, and the presence of other molecules.
Eigenschaften
IUPAC Name |
2-bromo-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOPLFALZWOOTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50392285 | |
| Record name | 2-bromo-N-(2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32428-69-6 | |
| Record name | 2-bromo-N-(2-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50392285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid](/img/structure/B1335764.png)





![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)
![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)

![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)


![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)